3-Methoxy-6-methylquinoline

Metabolic Stability Aldehyde Oxidase Drug Metabolism

3-Methoxy-6-methylquinoline (CAS 592479-09-9) is a disubstituted quinoline derivative featuring a methoxy group at the 3-position and a methyl group at the 6-position of the bicyclic heteroaromatic scaffold. It has a molecular formula of C11H11NO, a monoisotopic mass of 173.084 Da, and a calculated partition coefficient (XLogP3-AA) of 2.5.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B15071393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-methylquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2C=C1)OC
InChIInChI=1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(13-2)7-12-11/h3-7H,1-2H3
InChIKeyWMZQPRQTWCABBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-6-methylquinoline: Structural and Physicochemical Profile for Medicinal Chemistry Procurement


3-Methoxy-6-methylquinoline (CAS 592479-09-9) is a disubstituted quinoline derivative featuring a methoxy group at the 3-position and a methyl group at the 6-position of the bicyclic heteroaromatic scaffold. It has a molecular formula of C11H11NO, a monoisotopic mass of 173.084 Da, and a calculated partition coefficient (XLogP3-AA) of 2.5 . This substitution pattern confers distinct physicochemical properties and biological interactions compared to mono-substituted quinoline congeners, positioning it as a specialized synthetic building block and a molecular probe in medicinal chemistry research .

Why 3-Methoxy-6-methylquinoline Cannot Be Replaced by Simple Quinoline or Mono-Substituted Analogs in Research


Generic substitution of 3-Methoxy-6-methylquinoline with simpler quinoline analogs is scientifically invalid due to the profound, position-dependent impact of its dual substituents on both chemical reactivity and biological target engagement. The 3-methoxy group, as an electron-donating moiety, significantly increases susceptibility to aldehyde oxidase (AO) metabolism, a major clearance pathway for quinoline-based drugs, while also enhancing DNA intercalation potential [1]. The 6-methyl substituent provides steric bulk that alters cytochrome P450-mediated metabolism, a critical distinction from its carcinogenic isomer, 8-methylquinoline [2]. Furthermore, the combined substitution pattern dictates regiospecificity in transition-metal-catalyzed C-H activation reactions, with 3-substituted quinolines directing activation to the 2-position, unlike their 6-substituted counterparts [3]. These synergistic effects on metabolic stability, synthetic utility, and biological activity mean that using a mono-substituted or unsubstituted quinoline will yield divergent and non-comparable experimental outcomes .

Quantitative Differentiation of 3-Methoxy-6-methylquinoline Against Key Structural Comparators


Aldehyde Oxidase Metabolic Lability: A Critical Differentiation from 6-Methylquinoline

The presence of a 3-methoxy group in 3-Methoxy-6-methylquinoline drastically increases its vulnerability to aldehyde oxidase (AO) compared to its 6-methylquinoline analog, which lacks this substitution. A study on quinoline-containing c-Met kinase inhibitors demonstrated that electron-donating groups at the 3-position increase both the affinity (decreased Km) and maximum velocity (Vm) for AO, leading to high metabolic lability [1]. This is a critical differentiator for drug discovery programs aiming to mitigate AO-mediated clearance, a common pitfall for quinoline scaffolds .

Metabolic Stability Aldehyde Oxidase Drug Metabolism Hepatocyte Clearance

Regioselectivity in C-H Activation: A Unique Synthetic Handle Compared to 6-Methylquinoline

The substitution pattern of 3-Methoxy-6-methylquinoline dictates a unique regioselectivity in rhodium-promoted C-H bond activation. 3-Methoxyquinoline, like 3-methylquinoline, exclusively yields a rhodium(I)-(2-quinolinyl) derivative, whereas 6-methylquinoline quantitatively forms the rhodium(I)-(4-quinolinyl) species [1]. This means that 3-Methoxy-6-methylquinoline provides a single, predictable site for further functionalization at the C2 position, offering a distinct synthetic advantage over its 6-methyl-substituted analog, which activates at the C4 position .

C-H Activation Organometallic Chemistry Synthetic Methodology Rhodium Catalysis

DNA Intercalation and Topoisomerase Inhibition: Enhanced Potency from Dual Substitution

The combination of methoxy and methyl substituents in 3-Methoxy-6-methylquinoline is reported to enhance its biological activity, particularly its capacity for DNA intercalation and inhibition of topoisomerase enzymes, when compared to its mono-substituted analogs . While quantitative head-to-head data for this specific compound is limited, this class-level inference is supported by studies showing that 6-methoxyquinoline derivatives exhibit potent P-glycoprotein (P-gp) inhibition, with some being up to 2.1-fold stronger than the control drug verapamil [1]. The presence of both substituents is proposed to increase the compound's planarity and electron density, improving its intercalative binding to DNA .

DNA Intercalation Topoisomerase Inhibition Anticancer Mechanism Antimicrobial Activity

Recommended Research Applications for 3-Methoxy-6-methylquinoline Based on Differentiated Properties


Development of Aldehyde Oxidase (AO) Substrate Probes and Prodrugs

The high susceptibility of 3-Methoxy-6-methylquinoline to aldehyde oxidase (AO) metabolism, as inferred from class-level data on 3-substituted quinolines, makes it an ideal scaffold for designing AO-cleavable prodrugs or for use as a sensitive probe to assess AO activity in various biological matrices [1]. Its use allows researchers to study AO-mediated clearance mechanisms and species differences, which are critical for predicting human pharmacokinetics of quinoline-based drug candidates [2].

Late-Stage Functionalization via C2-Selective C-H Activation

The predictable and exclusive C2 regioselectivity of 3-Methoxy-6-methylquinoline in rhodium-catalyzed C-H activation provides a robust and atom-economical route for the synthesis of 2-substituted quinoline derivatives [1]. This contrasts with the C4-selectivity of 6-methylquinoline, allowing chemists to diversify lead series with a high degree of synthetic control and minimal isomeric purification, a significant advantage in parallel medicinal chemistry campaigns [2].

Scaffold for DNA-Targeting Anticancer and Antimicrobial Agents

The enhanced DNA intercalation and topoisomerase inhibition potential associated with the dual methoxy-methyl substitution pattern make 3-Methoxy-6-methylquinoline a privileged scaffold for the development of novel anticancer and antimicrobial therapeutics [1]. Its use can accelerate hit-to-lead optimization by providing a starting point with intrinsically higher potency than mono-substituted or unsubstituted quinolines, as supported by activity trends in related 6-methoxyquinoline P-gp inhibitors [2].

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